molecular formula C13H24O B14347815 1-Nonyne, 9-(1,1-dimethylethoxy)- CAS No. 93827-20-4

1-Nonyne, 9-(1,1-dimethylethoxy)-

Cat. No.: B14347815
CAS No.: 93827-20-4
M. Wt: 196.33 g/mol
InChI Key: LJSLGOFHYSFRMS-UHFFFAOYSA-N
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Description

1-Nonyne, 9-(1,1-dimethylethoxy)- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a derivative of 1-nonyne, where a tert-butoxy group is attached to the ninth carbon atom. Alkynes are known for their high reactivity due to the triple bond, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonyne, 9-(1,1-dimethylethoxy)- typically involves the following steps:

Industrial Production Methods

Industrial production of 1-Nonyne, 9-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of 1-Nonyne: Large-scale dehydrohalogenation of 1,2-dihalononane.

    Functionalization: Introduction of the tert-butoxy group using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Nonyne, 9-(1,1-dimethylethoxy)- undergoes various chemical reactions typical of alkynes:

Scientific Research Applications

1-Nonyne, 9-(1,1-dimethylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nonyne, 9-(1,1-dimethylethoxy)- involves its high reactivity due to the carbon-carbon triple bond. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products. The tert-butoxy group can also influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1-Nonyne, 9-(1,1-dimethylethoxy)- can be compared with other alkynes such as:

    1-Octyne: Similar structure but with one less carbon atom.

    1-Decyne: Similar structure but with one more carbon atom.

    1-Nonyne: The parent compound without the tert-butoxy group.

The presence of the tert-butoxy group in 1-Nonyne, 9-(1,1-dimethylethoxy)- makes it unique, as it can influence the compound’s reactivity and stability, providing distinct advantages in synthetic applications .

Properties

CAS No.

93827-20-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxy]non-1-yne

InChI

InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h1H,6-12H2,2-4H3

InChI Key

LJSLGOFHYSFRMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCC#C

Origin of Product

United States

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